{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
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Overview
Description
{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino acid derivative, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in structural biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid methyl ester
- {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid ethyl ester
Uniqueness
Compared to similar compounds, {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity. This feature makes it particularly useful in applications requiring robust and reliable chemical performance.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)22(13(3)4)15-10-8-14(9-11-15)21-18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,24)/t14?,15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJIRJWFTKLTPW-GPANFISMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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